3,3',5'-Trimethylbutyrophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,5’-Trimethylbutyrophenone is an organic compound known for its unique chemical structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5’-Trimethylbutyrophenone typically involves the reaction of 3,3’,5’-trimethylbenzophenone with appropriate reagents under controlled conditions. One common method includes the use of Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 3,3’,5’-Trimethylbutyrophenone often involves large-scale chemical reactors where the reaction conditions are optimized for high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,3’,5’-Trimethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,3’,5’-Trimethylbutyrophenone is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,3’,5’-Trimethylbutyrophenone exerts its effects involves interactions with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact pathways and targets depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
Similar Compounds
3,3’,5,5’-Tetramethylbenzidine: Known for its use in colorimetric analysis.
2,3,5-Trimethylbenzoquinone: Used in the synthesis of vitamin E precursors.
3,4,5-Trimethoxyphenyl: A versatile pharmacophore in medicinal chemistry.
Uniqueness
3,3’,5’-Trimethylbutyrophenone is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9(2)5-13(14)12-7-10(3)6-11(4)8-12/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGDUZNDVTURPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.